

SSTR5 antagonist 2 chemical structure and properties

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Compound of Interest

Compound Name: SSTR5 antagonist 2

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An In-Depth Technical Guide to SSTR5 Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to **SSTR5 antagonist 2**, a potent and selective antagonist of the somatostatin receptor subtype 5. All quantitative data is presented in structured tables, and key methodologies are detailed to facilitate replication and further research.

Core Chemical and Physical Properties

SSTR5 antagonist 2, also referred to as compound 10 in seminal literature, is a small molecule inhibitor with potential therapeutic applications in type 2 diabetes.[1][2] Its activity is rooted in its ability to selectively block the action of somatostatin at the SSTR5 receptor.

Chemical Structure

The chemical structure of **SSTR5** antagonist **2** is provided below in a 2D representation.



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Caption: 2D Chemical Structure of SSTR5 Antagonist 2.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of **SSTR5 antagonist 2** is presented in the table below. The data highlights its oral bioavailability and moderate solubility.[3] The hydrochloride salt form is often used to improve water solubility and stability.[2]
[4]



Property	Value	Reference(s)
IUPAC Name	4-((8-(4-(4-fluorophenyl)-2,3-diethoxybenzyl)-2-oxo-1-oxa-8-azaspiro[4.5]decan-3-yl)methyl)benzoic acid	
Molecular Formula	C32H35FN2O5	
Molecular Weight	546.63 g/mol	
CAS Number	1254730-81-8	_
SMILES	FC(C=C1)=CC=C1C2=C(OCC)C=C(CN3CCC4(CN(C5=CC= C(C(O)=O)C=C5)C(C4)=O)CC 3)C=C2OCC	
Solubility (Aqueous)	0.3 mg/mL (neutral)	-
Solubility (Formulation)	5.3 mg/mL (10% Tween)	-
Oral Bioavailability (F%)	40-72% (in rat, dog, and rhesus)	_

Biological Activity and Selectivity

SSTR5 antagonist 2 is characterized by its high potency and selectivity for the human somatostatin receptor subtype 5 (hSSTR5). Its antagonist activity has been demonstrated in both binding and functional assays.

Potency and Selectivity Data

The following table summarizes the in vitro biological activity of **SSTR5 antagonist 2**. The data underscores its high affinity for hSSTR5 and significant selectivity over other SSTR subtypes and the hERG channel.



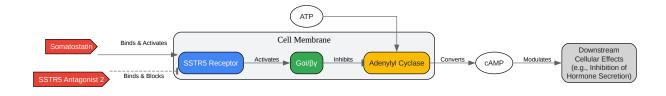
Assay Type	Target	IC50 Value	Reference(s)
Competitive Binding Assay	hSSTR5	1.2 nM	
cAMP Functional Antagonist Assay	hSSTR5	1.1 nM	_
Competitive Binding Assay	hSSTR1-4	> 10 μM	-
hERG (MK-499) Binding Assay	hERG	45 μΜ	-

Mechanism of Action and Signaling Pathway

SSTR5 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand somatostatin, initiates an inhibitory signaling cascade. **SSTR5 antagonist 2** exerts its effect by blocking this pathway.

SSTR5 Signaling Pathway

The activation of SSTR5 by somatostatin leads to the coupling of the receptor to an inhibitory G-protein (Gai). This interaction inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates various downstream cellular processes, including hormone secretion. **SSTR5 antagonist 2** prevents this cascade by occupying the ligand-binding site on the receptor without initiating the conformational change required for G-protein activation.



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Caption: SSTR5 signaling pathway and the mechanism of action of SSTR5 Antagonist 2.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of **SSTR5 antagonist 2** are crucial for reproducible research. The following sections outline the key experimental procedures.

Synthesis of SSTR5 Antagonist 2

The synthesis of **SSTR5 antagonist 2** involves a multi-step process. A generalized workflow is depicted below. For a detailed, step-by-step synthetic protocol, including reagent quantities and reaction conditions, please refer to the supplementary information of Liu et al., ACS Med Chem Lett. 2018, 9(11), 1082-1087.



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Caption: Generalized synthetic workflow for SSTR5 Antagonist 2.

SSTR5 Competitive Binding Assay

This protocol measures the ability of a test compound to displace a radiolabeled ligand from the SSTR5 receptor.

Materials:

- Cell membranes from CHO-K1 cells stably expressing human SSTR5.
- Radioligand: [125]-SST-28.
- Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.
- Wash Buffer: 50 mM Tris-HCl (pH 7.4) containing 0.9% NaCl.
- Test compound (SSTR5 antagonist 2) at various concentrations.



- Non-specific binding control: Unlabeled somatostatin-28 (1 μM).
- 96-well filter plates (e.g., Millipore Multiscreen).
- Scintillation counter.

Procedure:

- Prepare serial dilutions of the test compound in the assay buffer.
- In a 96-well plate, combine the cell membranes (20-40 μg protein/well), [1251]-SST-28 (at a concentration near its Kd), and either assay buffer (for total binding), unlabeled somatostatin-28 (for non-specific binding), or the test compound.
- Incubate the plate at 30°C for 60 minutes.
- Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
- · Wash the filters three times with ice-cold wash buffer.
- Allow the filters to dry, then add scintillation cocktail to each well.
- Quantify the bound radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC₅₀ value by non-linear regression analysis of the competitive binding data.

SSTR5 Functional cAMP Antagonist Assay

This assay determines the ability of a test compound to block the somatostatin-induced inhibition of cAMP production.

Materials:

- CHO-K1 cells stably expressing human SSTR5.
- Cell culture medium (e.g., Ham's F-12 with 10% FBS).

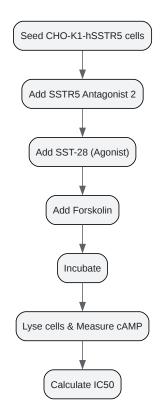


- Stimulation Buffer: HBSS containing 20 mM HEPES and 0.1% BSA.
- Forskolin (adenylyl cyclase activator).
- Somatostatin-28 (SST-28).
- Test compound (**SSTR5 antagonist 2**) at various concentrations.
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- 384-well assay plates.

Procedure:

- Seed the CHO-K1-hSSTR5 cells into 384-well plates and culture overnight.
- On the day of the assay, replace the culture medium with stimulation buffer.
- Add the test compound at various concentrations to the wells and incubate for 15 minutes at room temperature.
- Add a fixed concentration of SST-28 (typically at its EC₈₀) to all wells except the basal control.
- Immediately add forskolin to all wells to stimulate cAMP production.
- Incubate the plate at room temperature for 30 minutes.
- Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
- Calculate the percent inhibition of the SST-28 response at each concentration of the test compound.
- Determine the IC50 value by non-linear regression analysis.





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Caption: Workflow for the SSTR5 functional cAMP antagonist assay.

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